molecular formula C14H8Cl2N2 B8111888 (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE

(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE

Cat. No.: B8111888
M. Wt: 275.1 g/mol
InChI Key: TYXIVBJQPBWBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE is an organic compound characterized by the presence of a dichlorophenyl group and a pyridinyl group connected through a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propenenitrile Linkage: The condensation product is then treated with a nitrile source, such as acetonitrile, under acidic or basic conditions to form the propenenitrile linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propenenitrile linkage allows for the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)-2-(2-pyridinyl)-2-propenenitrile
  • 3-(3,5-Dichlorophenyl)-2-(4-pyridinyl)-2-propenenitrile

Comparison

Compared to its analogs, (2E)-3-(3,5-DICHLOROPHENYL)-2-(PYRIDIN-3-YL)PROP-2-ENENITRILE exhibits unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biological Activity

(2E)-3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)prop-2-enenitrile, also known by its CAS number 53940-12-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C14H11Cl2NC_{14}H_{11}Cl_2N, with a molecular weight of approximately 252.15 g/mol. It has the following physical properties:

PropertyValue
Melting Point199-200 °C
Boiling Point370 °C (predicted)
Density1.143 g/cm³ (predicted)
LogP2.977

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies on structurally related pyridine derivatives have shown significant inhibition of cell proliferation in breast and lung cancer models .

Case Study:
A study published in the Journal of Fluorine Chemistry evaluated the antiproliferative activity of fluorinated derivatives against several cancer cell lines. The results demonstrated that modifications to the pyridine ring could enhance activity against specific cancer types, suggesting a structure-activity relationship that could be beneficial for further development .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the presence of the dichlorophenyl group may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, similar compounds have been shown to induce apoptosis through mitochondrial pathways and inhibit key signaling proteins involved in tumor growth .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines. The compound's effectiveness was compared to standard chemotherapeutics, revealing a comparable potency in certain assays.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that this compound may also exhibit anti-tumor effects in animal models. Further research is needed to evaluate its pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.